
An In-depth Technical Guide to the
Physicochemical Properties of 1-

Phenethylbiuret

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Biuret, 1-phenethyl-

Cat. No.: B15485977 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

properties of 1-phenethylbiuret. The information presented herein is intended to support

research, development, and quality control activities involving this compound.

Chemical Identity and Structure
1-Phenethylbiuret, also known as Biuret, 1-phenethyl-, is a derivative of biuret featuring a

phenethyl group attached to one of the terminal nitrogen atoms. Its chemical structure is

provided below.

IUPAC Name: 1-(2-phenylethyl)biuret

Synonyms: Biuret, 1-phenethyl-

CAS Number: 6774-15-8[1]

Molecular Formula: C₁₀H₁₃N₃O₂[1]

Molecular Weight: 207.23 g/mol
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A summary of the key physicochemical properties of 1-phenethylbiuret is presented in the table

below. The data includes both experimental and computed values to provide a thorough profile

of the compound.

Property Value Source

Physical State Solid
General observation for similar

compounds

Melting Point
185-190 °C (with

decomposition)
Experimental[2]

Density 1.01 g/mL at 20°C Predicted[2]

Water Solubility 2 g/100 mL at 25°C Predicted[2]

pKa 10.17 ± 0.46 Predicted[2]

LogP (XLogP3) 0.8 Computed by PubChem

Hydrogen Bond Donor Count 3 Computed by PubChem

Hydrogen Bond Acceptor

Count
2 Computed by PubChem

Rotatable Bond Count 4 Computed by PubChem

Experimental Protocols
This section details the methodologies for the synthesis and characterization of 1-

phenethylbiuret.

A general method for the synthesis of substituted biurets involves the reaction of an amine with

an isocyanate precursor or the condensation of ureas. The following is a representative

protocol for the synthesis of 1-phenethylbiuret.

Materials:

Phenethylamine

Urea
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Anhydrous Toluene

Hydrochloric Acid (HCl)

Sodium Bicarbonate (NaHCO₃)

Anhydrous Magnesium Sulfate (MgSO₄)

Standard laboratory glassware and heating apparatus

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve

phenethylamine in anhydrous toluene.

Add an equimolar amount of urea to the solution.

Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be

monitored by Thin Layer Chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature.

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure

to yield the crude product.

Purify the crude product by recrystallization from a suitable solvent system (e.g.,

ethanol/water) to obtain pure 1-phenethylbiuret.

Reaction Setup Work-up Purification

Dissolve Phenethylamine
in Toluene Add Urea Reflux for 4-6 hours Cool to RT Wash with HCl Wash with NaHCO3 Wash with Brine Dry with MgSO4 Concentrate Recrystallize Pure 1-Phenethylbiuret

Click to download full resolution via product page
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Synthesis Workflow for 1-Phenethylbiuret

The following are standard protocols for determining the key physicochemical properties of 1-

phenethylbiuret.

3.2.1. Melting Point Determination: The melting point is determined using a capillary melting

point apparatus. A small amount of the dried, crystalline sample is packed into a capillary tube,

which is then placed in the apparatus. The temperature is gradually increased, and the range

from the temperature at which the first drop of liquid appears to the temperature at which the

entire sample is liquid is recorded as the melting point range.

3.2.2. Solubility Determination: The solubility of 1-phenethylbiuret in various solvents (e.g.,

water, ethanol, DMSO) is determined by adding a known excess amount of the compound to a

known volume of the solvent in a sealed vial. The mixture is agitated at a constant temperature

until equilibrium is reached. The suspension is then filtered, and the concentration of the

dissolved compound in the filtrate is determined by a suitable analytical method, such as UV-

Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Physical Properties Spectroscopic Analysis

Pure 1-Phenethylbiuret Sample

Melting Point
Determination

Solubility
Assay

NMR Spectroscopy
(1H & 13C) IR Spectroscopy Mass Spectrometry

Click to download full resolution via product page

Physicochemical Characterization Workflow

Spectral Properties
Spectroscopic analysis is essential for the structural elucidation and confirmation of 1-

phenethylbiuret. While experimental spectra for this specific compound are not readily available

in public databases, this section describes the expected spectral features based on its

structure and data from related compounds.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons of the phenethyl group, the methylene protons of the ethyl chain, and the protons of

the biuret backbone. The aromatic protons would appear in the downfield region (δ 7.0-7.5

ppm). The methylene protons adjacent to the phenyl group and the nitrogen would likely

appear as multiplets in the range of δ 2.5-3.5 ppm. The NH protons of the biuret moiety

would appear as broad singlets, with their chemical shifts being solvent-dependent.

¹³C NMR: The carbon NMR spectrum would show signals for the carbons of the phenyl ring,

the ethyl chain, and the two carbonyl carbons of the biuret group. The carbonyl carbons are

expected to resonate at the most downfield region (δ 150-160 ppm). The aromatic carbons

would appear in the δ 120-140 ppm range. The aliphatic carbons of the ethyl chain would be

found in the upfield region of the spectrum.

The IR spectrum of 1-phenethylbiuret is expected to exhibit characteristic absorption bands

corresponding to its functional groups. Key expected peaks include:

N-H stretching: A broad band in the region of 3200-3400 cm⁻¹.

C-H stretching (aromatic and aliphatic): Peaks around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹,

respectively.

C=O stretching (amide I): Strong absorption bands around 1650-1700 cm⁻¹.

N-H bending (amide II): A band in the region of 1550-1600 cm⁻¹.

C-N stretching: Bands in the fingerprint region.

Aromatic C=C bending: Peaks in the 1450-1600 cm⁻¹ region.

Electron ionization mass spectrometry (EI-MS) of 1-phenethylbiuret would be expected to show

a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern

would likely involve cleavage of the bond between the ethyl chain and the biuret nitrogen, as

well as fragmentation of the phenethyl group, leading to characteristic fragment ions.

Biological Activity Considerations
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To date, there is limited publicly available information on the specific biological activities or

signaling pathway interactions of 1-phenethylbiuret. For a novel compound such as this, a

general workflow for biological activity screening is recommended to elucidate its potential

therapeutic applications.

In Vitro Screening

In Vivo Evaluation

1-Phenethylbiuret

Primary Target-Based
or Phenotypic Screening

Dose-Response and
Potency (IC50/EC50)

Selectivity Profiling

Efficacy in Disease
Animal Model

Pharmacokinetics &
Pharmacodynamics

Preliminary Toxicology

Lead Optimization
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General Biological Activity Screening Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental)
(HMDB0033944) [hmdb.ca]

To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical
Properties of 1-Phenethylbiuret]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15485977#physicochemical-properties-of-biuret-1-
phenethyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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